molecular formula C12H22N2O4 B3132004 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate CAS No. 362489-61-0

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate

Cat. No.: B3132004
CAS No.: 362489-61-0
M. Wt: 258.31 g/mol
InChI Key: NBPKQJCULPQVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate is a synthetic organic compound that features a piperidine ring substituted with tert-butyl, methyl, and amino groups

Preparation Methods

The synthesis of 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate typically involves multiple steps. One common route includes the protection of the piperidine nitrogen with a tert-butyl group, followed by methylation of the hydroxyl group and introduction of the amino group. The reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), and reagents like methyl iodide for methylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity. The amino group may participate in hydrogen bonding or ionic interactions with the target, modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPKQJCULPQVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(1-phenyl-ethylamino)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2.4 g, 6.62 mmol) and 20% palladium hydroxide on carbon (1 g) in methanol (20 mL) was stirred under a hydrogen balloon for 19 h. The mixture was then filtered through a thin pad of celite and concentrated to provide 4-amino-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester as a colorless oil (1.3 g, 81.2%) MS: 259 (M+H)+.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 2
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 3
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 4
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.